1-(3-Carboxyphenyl)-2-thiourea

Description

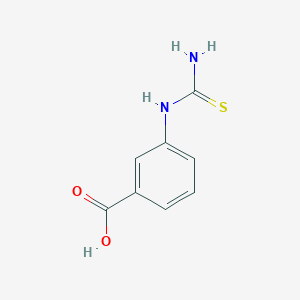

Structure

3D Structure

Properties

IUPAC Name |

3-(carbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQJYVACDJEUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356218 | |

| Record name | 1-(3-Carboxyphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37182-75-5 | |

| Record name | 1-(3-Carboxyphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Carboxyphenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 1-(3-Carboxyphenyl)-2-thiourea

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Carboxyphenyl)-2-thiourea

Abstract

This compound (CPTU) is a bifunctional organic molecule integrating a thiourea moiety and a benzoic acid group. This unique combination of functional groups—a potent metal-binding site and a tunable acidic handle—makes CPTU a molecule of significant interest in coordination chemistry, materials science, and drug development. As a derivative of thiourea, it contains electron-donating nitrogen and sulfur atoms, rendering it an effective ligand for complexing with heavy metals.[1] This guide serves as a comprehensive technical resource for researchers and scientists, detailing the synthesis, structural characteristics, and core physicochemical properties of CPTU, grounded in established experimental methodologies and spectroscopic principles.

Core Molecular & Physical Properties

This compound is a stable, solid compound under standard conditions. Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₂S | [2] |

| Molecular Weight | 196.23 g/mol | [2] |

| CAS Number | 37182-75-5 | |

| Appearance | Solid / Crystalline Powder | [3] |

| Melting Point | 187-191 °C | [1][3] |

| SMILES | NC(=S)Nc1cccc(c1)C(O)=O | |

| InChI Key | JRQJYVACDJEUDZ-UHFFFAOYSA-N | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of N-aryl thioureas is a well-established transformation in organic chemistry. A common and efficient method involves the reaction of the corresponding aniline derivative with an isothiocyanate precursor. For CPTU, 3-aminobenzoic acid serves as the starting material.

Synthetic Scheme: From 3-Aminobenzoic Acid

The reaction proceeds via the nucleophilic attack of the amino group of 3-aminobenzoic acid on a thiocyanate salt, which generates the isothiocyanate intermediate in situ under acidic conditions. This is a robust one-pot method for preparing N-substituted thioureas.[4]

Caption: General synthesis workflow for CPTU.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established methods for thiourea synthesis.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminobenzoic acid (1.0 eq) and ammonium thiocyanate (1.1 eq).

-

Acidification: Add concentrated hydrochloric acid (2.0 eq) to the mixture. A slurry will form.

-

Reflux: Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of CPTU will form.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water to remove any unreacted starting materials and salts, followed by a cold non-polar solvent like hexane to remove organic impurities.

-

Recrystallization: For higher purity, recrystallize the solid product from an appropriate solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified white to off-white crystals under vacuum to yield the final product.

Structural Elucidation and Spectroscopic Profile

The structure of CPTU is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the different functional groups present in the molecule.

Caption: Molecular structure of CPTU with key functional groups.

Spectroscopic Data (Predicted & Representative)

The following table summarizes the expected characteristic signals in FTIR, ¹H NMR, and ¹³C NMR spectra, based on analyses of similar thiourea derivatives.[5][6][7][8]

| Technique | Region/Shift | Assignment | Rationale & Insights |

| FTIR | 3100-3400 cm⁻¹ | N-H Stretching | Broad peaks due to hydrogen bonding of the amine and amide protons. |

| 2500-3000 cm⁻¹ | O-H Stretching | Very broad signal characteristic of a carboxylic acid dimer. | |

| ~1700 cm⁻¹ | C=O Stretching | Strong, sharp peak from the carboxylic acid carbonyl group. | |

| ~1590 cm⁻¹ | N-H Bending | Bending vibration coupled with C-N stretching. | |

| 1450-1550 cm⁻¹ | Aromatic C=C | Multiple bands corresponding to the phenyl ring. | |

| ~1350 cm⁻¹ | C=S Stretching | Thioamide II band; often coupled with C-N stretching. | |

| ¹H NMR | 12.0-13.0 ppm (s, 1H) | -COOH | Deshielded proton of the carboxylic acid, typically broad. |

| 9.5-10.5 ppm (s, 1H) | Ar-NH- | Deshielded proton due to the electron-withdrawing C=S group. | |

| 7.5-8.5 ppm (m, 4H) | Aromatic H | Complex multiplet pattern for the protons on the 1,3-disubstituted ring. | |

| 7.0-8.0 ppm (s, 2H) | -NH₂ | Amine protons, may be broad and exchangeable with D₂O. | |

| ¹³C NMR | ~180 ppm | C=S | Characteristic downfield shift for the thiocarbonyl carbon.[8] |

| ~167 ppm | C=O | Carbonyl carbon of the carboxylic acid. | |

| 120-140 ppm | Aromatic C | Multiple signals corresponding to the carbons of the phenyl ring. |

Crystallographic and Supramolecular Characteristics

While a specific single-crystal X-ray diffraction study for CPTU is not widely published, the crystallographic behavior of N-aryl thioureas is well-documented.[9] These molecules are known for their planarity and their propensity to form extensive hydrogen-bonding networks.

-

Hydrogen Bonding: CPTU possesses multiple hydrogen bond donors (N-H, O-H) and acceptors (C=S, C=O). This facilitates the formation of robust supramolecular structures. The most common motif in related structures is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds.[9] Additionally, the carboxylic acid group is highly likely to form its own O-H···O hydrogen-bonded dimer.

-

Molecular Packing: The interplay of these hydrogen bonds, along with potential N-H···O and π-π stacking interactions between the aromatic rings, dictates the overall crystal packing. These non-covalent interactions are critical for understanding the material's stability, solubility, and polymorphism.

Core Physicochemical Methodologies

Thermal Stability Analysis

The thermal stability of CPTU is a critical parameter for processing and storage. Thiourea derivatives can undergo complex decomposition pathways upon heating.[10]

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground CPTU into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to ~600 °C at a constant ramp rate (e.g., 10 °C/min).

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show a stable plateau up to the onset of decomposition. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. Based on related compounds, decomposition is expected to occur at temperatures above the melting point.

Solubility Determination

The dual functionality of CPTU (a largely non-polar phenylthiourea backbone with a polar carboxylic acid) results in pH-dependent solubility.

-

Qualitative Assessment: CPTU is expected to have low solubility in water at neutral or acidic pH, similar to other phenylthioureas.[11] However, it is expected to be soluble in polar organic solvents like DMSO and DMF.

-

pH-Dependent Solubility: In aqueous basic solutions (e.g., pH > 7), the carboxylic acid group will be deprotonated to the carboxylate anion (-COO⁻). This significantly increases the molecule's polarity and, consequently, its aqueous solubility.

Protocol: Shake-Flask Method for Solubility

-

Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., 2, 5, 7.4, 9).

-

Equilibration: Add an excess amount of CPTU to a known volume of each buffer in a sealed vial.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspensions to separate the undissolved solid.

-

Quantification: Determine the concentration of dissolved CPTU in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.

Applications and Chemical Reactivity

The primary utility of CPTU stems from its function as a chelating agent and a versatile chemical building block.

-

Heavy Metal Sequestration: The thiourea moiety is a soft ligand that exhibits a strong affinity for soft heavy metal ions. CPTU has been specifically utilized in the development of materials for the solid-phase extraction and removal of toxic mercury(II) from aqueous solutions.[1] In this application, CPTU is chemically grafted onto a solid support like mesoporous silica, creating a highly effective sorbent.[1]

-

Coordination Chemistry: CPTU serves as a ligand in the synthesis of novel metal-organic complexes. The presence of multiple donor atoms (S, N, O) allows for various coordination modes, leading to complexes with interesting structural and electronic properties.

-

Organic Synthesis: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the thiourea group can participate in cyclization reactions to form heterocyclic systems like thiazoles, making CPTU a valuable precursor in medicinal chemistry.[12]

Conclusion

This compound is a multifunctional molecule whose physicochemical properties are dictated by the synergistic interplay of its aromatic, thiourea, and carboxylic acid components. Its well-defined thermal stability, predictable spectroscopic signature, and pH-dependent solubility make it a tractable compound for laboratory research. The demonstrated high affinity of its thiourea group for heavy metals, combined with the synthetic versatility of its carboxyl group, establishes CPTU as a significant tool for applications ranging from environmental remediation to the design of advanced materials and pharmaceutical intermediates. This guide provides the foundational knowledge required for its effective application in scientific and industrial research.

References

- Zhang, L., et al. (2012). Removal of aqueous toxic Hg (II) by functionalized mesoporous silica materials. Journal of Chemical Technology and Biotechnology, 87(10), 1473-1479.

-

PubChem. Phenylthiourea Compound Summary. National Center for Biotechnology Information. Available from: [Link]

- Di Marco, D., et al. (1997). Thermalanalysis of Thione Compounds.IV. Thermal Behaviours of Phenyl Thiourea, N,N'-Diphenylthiourea, Hp-Methoxyphenyl)-2-Thiourea, 1-(3,4-Diclorophenyl)-2-Thiourea and 1-Methallyl-3-Methyl Thi0urea. Oriental Journal of Chemistry, 13(2).

-

Akerman, K. C., et al. (2011). 1,3-Bis(2-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2889. Available from: [Link]

-

PubChem. Thiourea Compound Summary. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Thiourea. Available from: [Link]

-

Research Scientific. This compound, 96%. Available from: [Link]

-

Limban, C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7587-7607. Available from: [Link]

-

Sharma, A., et al. (2022). One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. ACS Omega, 7(35), 31433–31443. Available from: [Link]

- Jabeen, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.

-

Ragamathunnisa, M., et al. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Physics, 4(1), 05-08. Available from: [Link]

-

Wang, H., et al. (2017). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. Request PDF on ResearchGate. Available from: [Link]

-

Sytnik, K., et al. (2024). Synthesis of N-(2,2,2-Trichloro-1-thioureidoethyl)carboxamides and 2-(1-Carboxamido-2,2,2-trichloroethyl)isothiouronium Chlorides. Molbank, 2024(1), M1838. Available from: [Link]

-

Chimenti, F., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(23), 7174. Available from: [Link]

-

Khan, M., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Molecules, 26(16), 5029. Available from: [Link]

-

Khan, M., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Semantic Scholar. Available from: [Link]

-

ResearchGate. Solubility of thiourea at different temperatures and pH values. Available from: [Link]

Sources

- 1. 1-(3-カルボキシフェニル)-2-チオ尿素 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Bis(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thiourea - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of Novel 1-(3-Carboxyphenyl)-2-thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of novel 1-(3-carboxyphenyl)-2-thiourea derivatives. Moving beyond a simple recitation of protocols, this document delves into the rationale behind the synthetic strategies, offering insights gleaned from practical application and established chemical principles. The methodologies described herein are designed to be robust and reproducible, forming a self-validating framework for the generation of a diverse library of these promising compounds.

The Significance of the Thiourea Scaffold in Medicinal Chemistry

The thiourea moiety (-NH-C(S)-NH-) is a privileged scaffold in drug discovery, renowned for its versatile biological activities.[1][2] Its ability to form strong hydrogen bonds and coordinate with metal ions allows for potent interactions with a wide array of biological targets, including enzymes and receptors.[2] Consequently, thiourea derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer[2][3], antibacterial[1], antioxidant[1][4], and enzyme inhibitory activities.[4][5] The incorporation of a carboxyphenyl group, specifically at the 3-position, introduces a key functional handle that can be exploited to modulate the physicochemical properties and biological activity of the resulting molecules. This carboxylic acid moiety can participate in additional hydrogen bonding interactions, influence solubility, and serve as a point for further chemical modification.

Strategic Approach to the Synthesis of this compound Derivatives

The synthesis of the target derivatives is most effectively achieved through a two-step process. This strategy prioritizes the formation of a key intermediate, 3-carboxyphenyl isothiocyanate, from 3-aminobenzoic acid. This reactive intermediate can then be coupled with a diverse range of primary and secondary amines to generate a library of novel this compound derivatives. This modular approach is highly advantageous for structure-activity relationship (SAR) studies, as it allows for the systematic variation of the substituent on the second nitrogen of the thiourea linkage.

Synthesis of the Key Intermediate: 3-Carboxyphenyl Isothiocyanate

The conversion of a primary aromatic amine to an isothiocyanate is a cornerstone of thiourea synthesis.[6][7][8] While several methods exist, the use of carbon disulfide (CS2) in the presence of a base, followed by desulfurization, is a widely adopted and effective strategy.[7][9] An alternative, though often less favored due to the hazardous nature of the reagent, is the use of thiophosgene.[3][6]

The reaction with carbon disulfide proceeds via the in situ formation of a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.[6][7] This process is illustrated in the workflow diagram below.

Caption: General workflow for the synthesis of the isothiocyanate intermediate.

Synthesis of this compound Derivatives

With the 3-carboxyphenyl isothiocyanate in hand, the final step involves its reaction with a selected primary or secondary amine.[10] This reaction is typically a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.[11] The reaction is often carried out in a suitable organic solvent, such as acetone or dichloromethane, and proceeds readily at room temperature or with gentle heating.[4][12]

Caption: General scheme for the synthesis of the final thiourea derivatives.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of a representative this compound derivative.

Synthesis of 3-Carboxyphenyl Isothiocyanate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzoic acid (0.1 mol) and triethylamine (0.22 mol) in 100 mL of anhydrous acetone.

-

Formation of Dithiocarbamate Salt: Cool the solution in an ice bath to 0-5 °C. Add carbon disulfide (0.11 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for an additional 2 hours at room temperature.

-

Desulfurization: Re-cool the mixture to 0-5 °C. Add a solution of p-toluenesulfonyl chloride (0.1 mol) in 50 mL of acetone dropwise over 30 minutes.

-

Reaction Completion and Work-up: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, pour the mixture into 500 mL of ice-cold water.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude 3-carboxyphenyl isothiocyanate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of a Representative Derivative: 1-(3-Carboxyphenyl)-3-(4-methylphenyl)-2-thiourea

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-carboxyphenyl isothiocyanate (0.01 mol) in 30 mL of anhydrous acetone.

-

Addition of Amine: To this solution, add a solution of 4-methylaniline (p-toluidine) (0.01 mol) in 20 mL of anhydrous acetone.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold acetone, and dry. The purity of the product can be assessed by TLC and melting point determination. Further purification can be achieved by recrystallization from ethanol.

Structural Characterization

The unambiguous identification of the synthesized compounds is crucial. A combination of spectroscopic techniques should be employed for complete structural elucidation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying the key functional groups in the synthesized molecules.[4][13] Characteristic vibrational frequencies to look for include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.[4][13]

-

¹H NMR: Expect to see signals for the aromatic protons, the N-H protons of the thiourea moiety (often as broad singlets), and the protons of the substituent on the second nitrogen. The carboxylic acid proton will also be present, typically as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon signals for the C=S and C=O groups are particularly diagnostic, appearing at ~170-180 ppm and ~165-175 ppm, respectively.[10][14]

-

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.

Tabulated Data for a Representative Series of Derivatives

| Compound ID | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, DMSO-d₆): N-H signals | ¹³C NMR (δ, ppm, DMSO-d₆): C=S signal |

| 1a | 4-methylphenyl | 85 | 188-190 | 9.85 (s, 1H), 10.21 (s, 1H) | 181.2 |

| 1b | 4-chlorophenyl | 82 | 201-203 | 9.98 (s, 1H), 10.35 (s, 1H) | 181.5 |

| 1c | 4-methoxyphenyl | 88 | 175-177 | 9.79 (s, 1H), 10.15 (s, 1H) | 180.9 |

| 1d | benzyl | 79 | 165-167 | 8.32 (t, 1H), 9.90 (s, 1H) | 182.1 |

Conclusion and Future Directions

This guide has outlined a systematic and efficient approach to the synthesis of novel this compound derivatives. The described methodologies, rooted in established chemical principles, provide a solid foundation for the generation of a diverse library of these compounds for further biological evaluation. The inherent modularity of the synthetic strategy allows for extensive exploration of the chemical space around the thiourea core, paving the way for the identification of new therapeutic agents with potentially enhanced efficacy and selectivity. Future work should focus on expanding the library of derivatives and conducting comprehensive biological screening to elucidate their therapeutic potential.

References

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (URL: [Link])

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (URL: [Link])

- Recent Advancement in the Synthesis of Isothiocyan

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. (URL: [Link])

-

Synthesis of Isothiocyanates: An Update. PMC - NIH. (URL: [Link])

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. (URL: [Link])

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. (URL: [Link])

-

Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PubMed. (URL: [Link])

-

Isothiocyanate synthesis. Organic Chemistry Portal. (URL: [Link])

-

Methods of synthesizing isothiocyanates. ResearchGate. (URL: [Link])

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (URL: [Link])

-

Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. Asian Journal of Chemistry. (URL: [Link])

-

Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (URL: [Link])

-

Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.Org. (URL: [Link])

-

Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. (URL: [Link])

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. (URL: [Link])

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (URL: [Link])

-

RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. (URL: [Link])

-

This compound (C8H8N2O2S). PubChem. (URL: [Link])

-

Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. (URL: [Link])

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives - ProQuest [proquest.com]

- 14. asianpubs.org [asianpubs.org]

- 15. jetir.org [jetir.org]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Substituted thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these versatile compounds. We delve into their significant potential as antimicrobial, anticancer, antiviral, and enzyme inhibitory agents, offering field-proven insights into the experimental design and data interpretation critical for their development as therapeutic candidates. This document is structured to serve as a comprehensive resource, bridging foundational chemistry with advanced pharmacological applications, and is intended to empower researchers in the ongoing quest for novel and effective therapeutic agents.

Introduction: The Thiourea Moiety - A Cornerstone of Medicinal Chemistry

The thiourea core, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a highly versatile functional group in organic chemistry.[1] Its derivatives have garnered significant attention due to their wide array of applications, particularly in medicinal chemistry and agriculture.[2][3] The structural formula, (R¹R²N)(R³R⁴N)C=S, allows for extensive modification of the R groups, leading to a vast chemical space with diverse biological properties.[4] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) enables these molecules to interact with a multitude of biological targets, including enzymes and receptors.[5] This inherent ability to form multiple non-covalent interactions is a key determinant of their broad pharmacological spectrum.[5]

This guide will systematically explore the major biological activities of substituted thiourea compounds, providing a robust framework for understanding their therapeutic potential. We will dissect the synthetic strategies, elucidate the intricate mechanisms of action, and provide practical, step-by-step protocols for their biological evaluation.

Synthetic Strategies: Building the Thiourea Scaffold

The synthesis of substituted thioureas is generally straightforward, with several well-established methods. The most common approach involves the reaction of an amine with an isothiocyanate.[6] This method is highly efficient and allows for the introduction of a wide variety of substituents.

A notable and environmentally friendly method involves the simple condensation of amines and carbon disulfide in an aqueous medium.[7][8] This protocol is particularly effective with aliphatic primary amines and avoids the use of toxic reagents like isothiocyanates or thiophosgene.[7][9]

Experimental Protocol: Synthesis of N,N'-disubstituted Thioureas

This protocol outlines a general procedure for the synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines.[6]

Materials:

-

Appropriate isothiocyanate (1a-d)

-

Excess of the desired amine (2)

-

Tetrahydrofuran (THF) or tert-butanol as solvent

-

Hydrochloric acid (HCl) solution (for extraction)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the isothiocyanate (1 equivalent) in THF or tert-butanol.

-

Add an excess of the amine (1.5-2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. For less reactive aromatic amines, refluxing the mixture may be necessary.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute HCl solution to remove excess amine.

-

Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiourea derivative.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Characterize the final product using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: Simplified signaling pathway showing inhibition by thiourea derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [10] Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC3)

-

Complete cell culture medium

-

Substituted thiourea compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiourea compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: A Promising Frontier

Thiourea derivatives have also demonstrated notable antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various picornaviruses. [11][12][13] Their antiviral mechanisms can be multifaceted. For instance, some thiourea derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the context of HIV. [14]Others have been found to inhibit viral entry or replication processes. [11]Structure-activity relationship studies have been crucial in identifying the key structural features required for potent antiviral activity. [15] Table 2: Antiviral Activities of Selected Thiourea Derivatives

| Compound/Derivative | Virus | Assay | EC₅₀ | Reference |

| Phenyl-Alkyl-Thiourea (10) | HCV | Subgenomic Replicon | 0.047 µM | [11] |

| N-Phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23) | Poliovirus | In vitro | >99% inhibition | [12] |

| Indole-ethylthiourea derivatives | HIV-1 | In vitro | Varies | [13] |

Enzyme Inhibition: A Key Mechanism of Action

A significant aspect of the biological activity of thiourea derivatives stems from their ability to inhibit various enzymes. [16]This inhibitory action is often the basis for their therapeutic effects.

-

Urease Inhibition: Thiourea derivatives are potent inhibitors of urease, an enzyme crucial for the survival of pathogenic bacteria like Helicobacter pylori. [16]* Carbonic Anhydrase Inhibition: Certain sulfonamide-bearing thioureas have been shown to inhibit carbonic anhydrases, which are involved in various physiological processes and are targets for drugs treating glaucoma, epilepsy, and some cancers. [17]* Tyrosinase Inhibition: As potent tyrosinase inhibitors, thiourea derivatives have applications in treating hyperpigmentation disorders and are also used in the food industry to prevent browning. [18][19]* Kinase Inhibition: As mentioned in the anticancer section, many thiourea derivatives are effective kinase inhibitors, targeting the signaling pathways that drive cancer cell proliferation. [20] Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of thiourea compounds against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution for the assay

-

Substituted thiourea compounds

-

96-well plates or cuvettes

-

Spectrophotometer or fluorometer

-

Positive control (known inhibitor)

-

Negative control (assay buffer)

Procedure:

-

Prepare a solution of the enzyme in the appropriate assay buffer.

-

Prepare a series of dilutions of the thiourea compounds to be tested.

-

In a 96-well plate or cuvette, add the enzyme solution, the inhibitor (thiourea compound) at various concentrations, and the assay buffer. Pre-incubate for a specific time to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value.

-

Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive). [18]

Agricultural Applications: Beyond Medicine

The biological activity of thiourea derivatives extends to agriculture, where they are utilized as fungicides, herbicides, insecticides, and plant growth regulators. [3][21][22]Their ability to interfere with essential biological processes in pests and pathogens makes them valuable tools for crop protection. [23][24]

Conclusion and Future Perspectives

Substituted thiourea compounds represent a remarkably versatile and privileged scaffold in the design and development of biologically active agents. Their straightforward synthesis, coupled with their diverse and potent activities against a wide range of biological targets, underscores their continued importance in medicinal chemistry and beyond.

Future research in this area should focus on:

-

Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

Pharmacokinetic Optimization: Modifying the thiourea scaffold to improve drug-like properties such as solubility, bioavailability, and metabolic stability.

-

Combination Therapies: Exploring the synergistic effects of thiourea derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

The journey of thiourea derivatives from simple organic molecules to promising therapeutic candidates is a testament to the power of chemical synthesis and biological screening. As our understanding of disease mechanisms deepens, the adaptable nature of the thiourea scaffold will undoubtedly continue to provide a fertile ground for the discovery of novel and impactful medicines.

References

-

Nguyen, T. B., et al. (2010). A completely atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur proceeds efficiently at (nearly) ambient temperature to produce thioureas in excellent yields. Organic Letters, 12(15), 3464-3467. [Link]

-

He, S., et al. (2011). Design, synthesis, and anti-HCV activity of thiourea compounds. Bioorganic & Medicinal Chemistry Letters, 21(1), 469-472. [Link] [11]9. Ghashang, M., et al. (2018). Synthesis Of di- and tri-substituted thiourea derivatives in water using choline chloride–urea catalyst. Polycyclic Aromatic Compounds, 38(4), 365-374. [Link] [1]10. Zhang, H., et al. (2016). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. European Journal of Medicinal Chemistry, 124, 63-74. [Link] [15]11. Galabov, A. S., et al. (1981). Thiourea derivatives as specific inhibitors of picorna viruses. Journal of Medical Virology, 8(1), 1-11. [Link] [12]12. Gümrükçüoğlu, A., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 334-345. [Link]

-

da Silva, P. B., et al. (2018). Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies. Molecules, 23(11), 2947. [Link] [6]14. Saeed, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10. [Link] [2][25]15. Li, Y., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link] [3][21]16. Wróbel, M., et al. (2021). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Molecules, 26(16), 4983. [Link] [26]17. Saeed, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link] [27]18. Kumar, A., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery, 16(6), 696-705. [Link] [14][28]19. Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link] [29]20. Al-Ostath, A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(1), 25. [Link] [4]21. da Silva, P. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(23), 5432. [Link] [30]22. Costa, M. S., et al. (2022). Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+ (BVDV, YFV, CV-B5, Sb-1) viruses and cytotoxicity against the cell lines used in the assays. European Journal of Medicinal Chemistry, 238, 114467. [Link] [13]23. Khan, M. A., et al. (2020). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 25(21), 5093. [Link] [31]24. Szałaj, N., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6537. [Link] [32]25. Yangzhou Chemical Co., Ltd. (2023). Can Thiourea Revolutionize the Field of Agriculture? Yangzhou Chemical Co., Ltd. [Link] [23]26. Sanna, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(1), 22-47. [Link] [33]27. Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1346–1355. [Link] [34]28. Li, Y., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies [mdpi.com]

- 7. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 8. A concise synthesis of substituted thiourea derivatives in aqueous medium. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kar.kent.ac.uk [kar.kent.ac.uk]

- 11. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiourea derivatives as specific inhibitors of picorna viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Evaluation of Thiourea Derivatives as Antim...: Ingenta Connect [ingentaconnect.com]

- 15. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Can Thiourea Revolutionize the Field of Agriculture?-Yangzhou Chemical Co., Ltd. [y-h.cc]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 26. benthamscience.com [benthamscience.com]

- 27. researchgate.net [researchgate.net]

- 28. eurekaselect.com [eurekaselect.com]

- 29. biointerfaceresearch.com [biointerfaceresearch.com]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Carboxyphenyl)-2-thiourea (CAS 37182-75-5): Properties, Applications, and Protocols

This technical guide provides a comprehensive overview of 1-(3-Carboxyphenyl)-2-thiourea (CPTU), a versatile organic compound with significant potential in materials science and environmental remediation. For researchers, chemists, and drug development professionals, this document outlines the core physicochemical properties, primary applications, and detailed experimental considerations for this molecule.

Core Chemical Identity and Properties

This compound, identified by CAS number 37182-75-5, is a bifunctional organic molecule featuring both a carboxylic acid and a thiourea group.[1] This unique combination of functional groups dictates its chemical behavior and is the foundation for its primary applications.[2] The thiourea moiety, with its electron-donating nitrogen and sulfur atoms, acts as an effective ligand for metal ions.[1] The carboxylic acid group provides a site for further functionalization or can influence the compound's solubility and coordination chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37182-75-5 | [1] |

| Molecular Formula | C₈H₈N₂O₂S | [3] |

| Molecular Weight | 196.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 187-191 °C | [1] |

| Functional Groups | Amine, Carboxylic Acid, Thiourea | [1] |

| SMILES String | NC(=S)Nc1cccc(c1)C(O)=O | [1] |

| InChI Key | JRQJYVACDJEUDZ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of aryl thiourea derivatives like CPTU can be achieved through several established routes in organic chemistry. A common and effective method involves the reaction of an isothiocyanate with an amine. For CPTU, this would typically involve the reaction of 3-aminobenzoic acid with a thiocyanate salt under acidic conditions to form the corresponding isothiocyanate in situ, which then reacts with ammonia. Alternatively, 3-carboxyphenyl isothiocyanate can be reacted with ammonia.

A general synthetic pathway is illustrated below. The selection of starting materials and reaction conditions is crucial for achieving a high yield and purity of the final product. The carboxylic acid functionality may require protection during the synthesis, depending on the specific reagents used, to prevent unwanted side reactions.

Caption: General synthetic route for this compound.

Primary Applications and Mechanism of Action

The principal application of CPTU reported in the literature is in the field of environmental remediation, specifically for the removal of heavy metal ions from aqueous solutions.[1] This is achieved by functionalizing solid supports, such as mesoporous silica, with CPTU.

Heavy Metal Sequestration

CPTU has been successfully used to functionalize mesoporous silica SBA-15 (CPTU-SBA-15) for the solid-phase extraction of mercury(II) ions.[1] The thiourea group acts as a powerful chelating agent for soft metal ions like Hg(II) due to the high affinity of sulfur for these metals. The nitrogen atoms of the thiourea can also participate in coordination, leading to a stable complex.

The mechanism of metal binding involves the formation of coordination bonds between the metal ion and the sulfur and nitrogen atoms of the thiourea moiety. The presence of the carboxylic acid group can also influence the binding affinity and selectivity, potentially participating in coordination or modulating the electronic properties of the thiourea ligand.

Caption: Chelation of Hg(II) ions by the CPTU ligand.

Thiourea-functionalized materials have also been shown to be effective in removing other heavy metals such as lead(II), cadmium(II), and copper(II), suggesting that CPTU-functionalized materials could have broader applications in wastewater treatment.[4]

Potential in Drug Discovery and Catalysis

While the primary documented application of CPTU is in materials science, the broader class of thiourea derivatives is known for a wide range of biological activities and catalytic properties. Thiourea derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, and anticancer agents.[5][6] The ability of the thiourea moiety to form hydrogen bonds and coordinate to metal ions is often central to these biological activities.

Furthermore, thioureas are recognized as effective organocatalysts in various organic reactions.[2] The hydrogen-bonding capabilities of the N-H protons of the thiourea group can activate electrophiles, facilitating a range of chemical transformations. These established roles for thiourea derivatives suggest that CPTU could be a valuable scaffold for the development of new therapeutic agents or catalysts, although specific research in these areas for CPTU is not yet widely published.

Experimental Protocols

General Protocol for Synthesis of CPTU-Functionalized Silica

This protocol is a representative method for the functionalization of mesoporous silica with a thiourea-containing ligand, adapted for CPTU.

Materials:

-

Mesoporous silica (e.g., SBA-15)

-

3-(Triethoxysilyl)propyl isothiocyanate (TESPITC)

-

This compound (CPTU)

-

Anhydrous toluene

-

Ethanol

Procedure:

-

Activation of Silica: The mesoporous silica is first activated by heating at 120 °C for 4 hours under vacuum to remove adsorbed water.

-

Silanization: The activated silica is then refluxed in a solution of TESPITC in anhydrous toluene for 24 hours under a nitrogen atmosphere. This step grafts the isothiocyanate groups onto the silica surface.

-

Washing: The isothiocyanate-functionalized silica is collected by filtration, washed extensively with toluene and ethanol to remove unreacted silane, and dried under vacuum.

-

Functionalization with CPTU: The isothiocyanate-functionalized silica is then suspended in a solution of CPTU in a suitable solvent (e.g., ethanol or DMF) and stirred at an elevated temperature (e.g., 60-80 °C) for 24 hours. The nucleophilic amine of CPTU is not present, so this step needs to be reconsidered. A more likely approach would be to first synthesize a silane-derivatized CPTU and then graft it onto the silica.

Alternative and More Plausible Functionalization Protocol:

-

Synthesis of a CPTU-Silane Adduct: React this compound with an appropriate aminosilane (e.g., (3-aminopropyl)triethoxysilane) to form a covalent bond between the carboxylic acid of CPTU and the amine of the silane, creating a CPTU-silane adduct. This reaction would likely require a coupling agent such as DCC or EDC.

-

Grafting onto Silica: The purified CPTU-silane adduct is then reacted with activated mesoporous silica in anhydrous toluene under reflux, as described in the silanization step above.

-

Washing and Drying: The resulting CPTU-functionalized silica is thoroughly washed with toluene and ethanol and dried under vacuum.

Protocol for Solid-Phase Extraction of Hg(II)

Materials:

-

CPTU-functionalized silica

-

Aqueous solution containing Hg(II) ions (e.g., from a stock solution of HgCl₂)

-

pH buffer solutions

-

Eluent solution (e.g., acidic thiourea solution or a solution of a strong complexing agent)

Procedure:

-

Column Packing: A small chromatography column is packed with the CPTU-functionalized silica.

-

Equilibration: The packed column is equilibrated by passing a buffer solution of the desired pH through it. The optimal pH for binding should be determined experimentally.

-

Loading: The aqueous solution containing Hg(II) ions is passed through the column at a controlled flow rate.

-

Washing: The column is washed with deionized water to remove any non-specifically bound ions.

-

Elution: The bound Hg(II) ions are eluted from the column by passing the eluent solution through it.

-

Analysis: The concentration of Hg(II) in the initial solution and the eluate is determined by a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), to calculate the extraction efficiency.

Caption: Workflow for solid-phase extraction of Hg(II) using CPTU-functionalized silica.

Safety and Handling

This compound is classified as a combustible solid.[1] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a type N95 dust mask, should be worn when handling the solid material to avoid inhalation and skin contact.[1] Standard laboratory safety practices should be followed, including working in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical building block with a demonstrated application in the functionalization of materials for heavy metal removal. Its bifunctional nature, combining the strong metal-binding properties of a thiourea with the versatile reactivity of a carboxylic acid, opens up possibilities for its use in a variety of other fields, including catalysis and medicinal chemistry. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore and expand upon the applications of this interesting molecule.

References

-

Gali Mu, L. et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. [Link]

-

Al-Ostoot, F. H. et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Li, Y. et al. (2007). Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. [Link]

-

Tok, F. et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]

-

Al-Ostoot, F. H. et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

-

Pagnanelli, F. et al. (2008). New biosorbent materials for heavy metal removal: product development guided by active site characterization. PubMed. [Link]

-

SpectraBase. Thiourea. [Link]

-

Research Scientific. This compound, 96%. [Link]

-

Shakeel, A. et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

-

Shakeel, A. et al. (2017). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]

-

Synthesis and characterization of new thiourea complexes. (2023). ResearchGate. [Link]

-

Thiourea-Modified Graphene Oxide for Enhanced Heavy Metal Removal from Aqueous Solutions. Research Journal of Chemistry and Environment. [Link]

-

Al-Majid, A. M. et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

-

Removal of heavy metal cations (Cd2+, Hg2+, and Pb2+) from water using carboxylic acid-functionalized covalent triazine frameworks: Computational design and experimental validation. ResearchGate. [Link]

-

Synthesis and Metal Complexes of Thiourea Ligands Containing Carbohydrate-Derived Substituents. ResearchGate. [Link]

-

Thiourea modified hyper‐cross‐linked polystyrene resin for heavy metal ions removal from aqueous solutions. ResearchGate. [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. [Link]

-

Kostova, K. et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. National Institutes of Health. [Link]

-

Hussain, M. et al. (2018). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. [Link]

Sources

- 1. 1-(3-カルボキシフェニル)-2-チオ尿素 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

1-(3-Carboxyphenyl)-2-thiourea mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Carboxyphenyl)-2-thiourea

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a class of organic compounds with remarkable versatility and a broad spectrum of biological activities, making them compelling candidates in medicinal chemistry and drug discovery.[1][2][3][4] This technical guide focuses on a specific derivative, this compound, and provides a comprehensive framework for elucidating its mechanism of action. While the precise biological targets of this compound are not yet fully characterized, its structural features—a thiourea core known for enzyme inhibition and a carboxyphenyl moiety that can participate in specific binding interactions—suggest several plausible mechanisms. This document outlines a series of postulations on its mode of action and presents detailed, field-proven experimental protocols to rigorously test these hypotheses. The methodologies described herein are designed to be self-validating, providing researchers with a robust roadmap for investigating the pharmacological properties of this and similar molecules.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, and its derivatives have garnered significant attention for their diverse pharmacological applications.[4][5] These compounds are structurally similar to urea but with the oxygen atom replaced by sulfur, a substitution that imparts distinct chemical properties.[6] The thiourea scaffold, with its thionic group and two amino groups, can form a variety of non-covalent and coordination bonds, enabling interactions with a wide array of biological targets.[7]

The biological activities attributed to thiourea derivatives are extensive, including antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticancer properties.[2][4][7] A primary mechanism through which many thiourea derivatives exert their effects is through enzyme inhibition.[1][8] They have been identified as potent inhibitors of various enzymes, such as urease, carbonic anhydrase, tyrosinase, kinases, and cholinesterases.[1][8][9]

This compound (CPTU) is a derivative that features a carboxylic acid group on a phenyl ring attached to the thiourea core.[10] This structural feature is of particular interest as the carboxyl group can act as a hydrogen bond donor or acceptor, or participate in ionic interactions, potentially anchoring the molecule within the active site of a target protein. While specific studies on the mechanism of action of CPTU are limited, its ability to act as a ligand and form complexes with metal ions like Hg(II) has been noted. This suggests a potential for interaction with metalloenzymes, a common target for thiourea-based inhibitors.

This guide provides a structured approach to systematically investigate the mechanism of action of this compound, from initial hypothesis generation to detailed experimental validation.

Postulated Mechanisms of Action for this compound

Based on the known biological activities of thiourea derivatives and the specific structural features of CPTU, several plausible mechanisms of action can be postulated.

Inhibition of Metalloenzymes

The thiourea moiety is known to coordinate with metal ions, and CPTU has been shown to form complexes with mercury. Many enzymes critical to physiological and pathological processes are metalloenzymes. The sulfur atom of the thiourea group and the oxygen atoms of the carboxyl group in CPTU could chelate the metal cofactor in the active site of such enzymes, leading to their inhibition.

-

Potential Targets:

-

Urease: A nickel-containing enzyme crucial for the survival of pathogenic bacteria like Helicobacter pylori.[1]

-

Carbonic Anhydrases: Zinc-containing enzymes involved in pH regulation, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

-

Tyrosinase: A copper-containing enzyme involved in melanin biosynthesis, making it a target for treating hyperpigmentation disorders.

-

Inhibition of Non-Metalloenzymes

The thiourea and carboxyphenyl groups can form a network of hydrogen bonds and other non-covalent interactions with the active sites of enzymes that do not contain a metal cofactor.

-

Potential Targets:

-

Kinases: The N-H groups of the thiourea can mimic the hydrogen bonding patterns of the adenine region of ATP, a common strategy for kinase inhibitors. The carboxyl group could provide an additional interaction point.

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy for the treatment of Alzheimer's disease.[8][11] Molecular docking studies have shown that thiourea derivatives can interact with key residues in the active site of these enzymes.[8]

-

Lipoxygenase and Xanthine Oxidase: These enzymes are involved in inflammatory pathways and oxidative stress, and their inhibition by some thiourea derivatives has been reported.[12][13]

-

Antioxidant Activity

Some thiourea derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress.[4][12] The sulfur atom in CPTU could potentially participate in redox reactions, thereby exerting an antioxidant effect.

Disruption of Protein-Protein Interactions

The ability of the CPTU molecule to engage in multiple hydrogen bonds and other interactions could allow it to interfere with protein-protein interactions that are critical for signaling pathways involved in disease.

The following sections will detail the experimental protocols to investigate these postulated mechanisms.

Experimental Validation Protocols

This section provides a series of detailed, step-by-step protocols for investigating the postulated mechanisms of action of this compound.

General Enzyme Inhibition Assays

A primary screening approach should involve testing CPTU against a panel of representative enzymes from the classes mentioned above.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Prepare stock solutions of the target enzyme (e.g., urease, carbonic anhydrase, tyrosinase) and its corresponding substrate in the appropriate assay buffer.

-

The buffer composition will be enzyme-specific (e.g., phosphate buffer for urease, Tris-HCl for carbonic anhydrase).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Assay buffer

-

Enzyme solution

-

Inhibitor solution (or solvent control)

-

-

Incubate for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the change in absorbance over time at the appropriate wavelength using a plate reader. The product of the enzymatic reaction should be colored or absorb at a specific wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Table 1: Example Enzyme Panel for Initial Screening

| Enzyme Class | Representative Enzyme | Substrate | Assay Principle |

| Metalloenzyme | Jack Bean Urease | Urea | Berthelot's indophenol method (measures ammonia production) |

| Metalloenzyme | Bovine Carbonic Anhydrase II | p-Nitrophenyl acetate | Spectrophotometric measurement of p-nitrophenol formation |

| Metalloenzyme | Mushroom Tyrosinase | L-DOPA | Spectrophotometric measurement of dopachrome formation |

| Non-Metalloenzyme | Human Acetylcholinesterase | Acetylthiocholine iodide | Ellman's method (measures thiocholine production) |

| Non-Metalloenzyme | Soybean Lipoxygenase-1 | Linoleic acid | Spectrophotometric measurement of conjugated diene formation |

Mechanism of Inhibition Studies

If significant inhibition is observed for a particular enzyme, further studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Protocol 2: Kinetic Studies for Determining the Mode of Inhibition

-

Experimental Setup:

-

Perform the enzyme inhibition assay as described in Protocol 1.

-

Instead of a single substrate concentration, use a range of substrate concentrations at several fixed inhibitor concentrations (including a zero-inhibitor control).

-

-

Data Analysis:

-

For each inhibitor concentration, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. inhibitor concentration).

-

The pattern of changes in Kₘ and Vₘₐₓ, or the intersection patterns in the double reciprocal plots, will reveal the mode of inhibition.

-

Diagram 1: Workflow for Enzyme Inhibition Studies

Caption: Workflow for identifying and characterizing enzyme inhibitors.

In Silico and Biophysical Validation

Computational and biophysical methods can provide insights into the binding of CPTU to its target protein and validate the kinetic data.

Protocol 3: Molecular Docking

-

Preparation:

-

Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and minimize its energy.

-

-

Docking Simulation:

-

Define the binding site on the enzyme (typically the active site identified from the crystal structure).

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of CPTU within the active site.

-

-

Analysis:

-

Analyze the predicted binding poses to identify key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) between CPTU and the enzyme's amino acid residues.

-

The predicted binding energy can be correlated with the experimentally determined IC₅₀ value.

-

Diagram 2: Postulated Binding Mode of CPTU in an Enzyme Active Site

Caption: Hypothetical interactions of CPTU within an enzyme's active site.

Cellular Assays

To determine if the observed enzyme inhibition translates to a biological effect in a cellular context, appropriate cell-based assays are necessary.

Protocol 4: Cytotoxicity and Proliferation Assays

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a line known to be dependent on a kinase that CPTU inhibits) in appropriate media.

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of CPTU for 24, 48, and 72 hours.

-

-

Viability/Proliferation Measurement:

-

Use a standard assay such as MTT, MTS, or a resazurin-based assay to measure cell viability.

-

Alternatively, use a method that measures ATP content (e.g., CellTiter-Glo) as an indicator of metabolically active cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

-

If CPTU shows cytotoxic effects, further assays can be performed to determine the mechanism of cell death (e.g., apoptosis assays using Annexin V/PI staining and flow cytometry).

Conclusion and Future Directions

This technical guide provides a comprehensive and structured approach for the in-depth investigation of the mechanism of action of this compound. By starting with a broad panel of enzymatic assays and progressively narrowing the focus through kinetic studies, in silico modeling, and cellular validation, researchers can build a robust and evidence-based understanding of how this compound exerts its biological effects.

The discovery of a potent and selective inhibitory activity against a therapeutically relevant target could position this compound as a lead compound for further drug development. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies. The methodologies outlined herein provide the foundational framework for these future investigations.

References

- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. Benchchem.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI.

- Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. PubMed.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar.

- Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis.

- Substituted heterocyclic thiourea compounds as a new class of anti-allergic agents inhibiting IgE/Fc epsilon RI receptor mediated mast cell leukotriene release. PubMed.

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

- This compound 96 37182-75-5. Sigma-Aldrich.

- Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. NIH.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.

- This compound 96 37182-75-5. Sigma-Aldrich.

- Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central.

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC.

- This compound, 96%. Research Scientific.

- The general mechanism of thiourea derivative synthesis starting with carbon disulfide.

- This compound 96 37182-75-5. Sigma-Aldrich.

- Thiourea. Wikipedia.

- This compound (C8H8N2O2S). PubChemLite.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Thiourea - Wikipedia [en.wikipedia.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound 96 37182-75-5 [sigmaaldrich.com]

- 11. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]

- 12. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(3-Carboxyphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract